molecular formula C13H23NO3 B1403439 8-Boc-8-azabicyclo[3.2.1]octane-2-methanol CAS No. 1403766-66-4

8-Boc-8-azabicyclo[3.2.1]octane-2-methanol

Cat. No.: B1403439
CAS No.: 1403766-66-4
M. Wt: 241.33 g/mol
InChI Key: IKGDPTPUGDALBW-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

8-Boc-8-azabicyclo[3.2.1]octane-2-methanol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering its conformation to modulate its activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in metabolic processes or signal transduction pathways, leading to changes in cellular behavior and function . These effects can be cell-type specific, with different cell lines showing varying responses to the compound.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its activity . Long-term exposure to the compound can result in sustained changes in cellular behavior, which may be reversible or irreversible depending on the context.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For example, the compound may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations . These interactions can have downstream effects on cellular metabolism and overall cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes and its localization within different cellular compartments. These transport mechanisms can influence the compound’s accumulation and its effects on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall effects on cellular processes .

Preparation Methods

The synthesis of 8-Boc-8-azabicyclo[3.2.1]octane-2-methanol typically involves the enantioselective construction of the azabicyclo[3.2.1]octane scaffold. One common method starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization process starting from achiral tropinone derivatives . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

8-Boc-8-azabicyclo[3.2.1]octane-2-methanol undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

8-Boc-8-azabicyclo[3.2.1]octane-2-methanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

8-Boc-8-azabicyclo[3.2.1]octane-2-methanol can be compared to other similar compounds within the azabicyclo[3.2.1]octane family, such as:

The uniqueness of this compound lies in its specific functional groups and stereochemistry, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-10-5-4-9(8-15)11(14)7-6-10/h9-11,15H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGDPTPUGDALBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C1CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801124073
Record name 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801124073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403766-66-4
Record name 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403766-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801124073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Boc-8-azabicyclo[3.2.1]octane-2-methanol
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8-Boc-8-azabicyclo[3.2.1]octane-2-methanol
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Reactant of Route 6
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